
Prostaglandin K1
概要
説明
Prostaglandin K1 is a bioactive lipid compound derived from arachidonic acid. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. They are involved in various physiological processes such as inflammation, blood flow, the formation of blood clots, and the induction of labor.
準備方法
合成経路と反応条件: プロスタグランジン K1は、化学酵素的プロセスによって合成できます。これは、2段階で合成されるコレイルクトンラクトンのラジカル等価物であるブロモヒドリンの使用を含みます。 キラルシクロペンタンコアは高いエナンチオ選択性で導入され、脂質鎖はブロモヒドリン形成、ニッケル触媒クロスカップリング、ウィッティヒ反応によって組み込まれます .
工業的生産方法: プロスタグランジンの工業的生産には、通常、コレイルクトンラクトン中間体の使用が含まれます。 コレィ法は、プロスタグランジンの側鎖を連結するために、シクロペンタンフラグメントに立体中心を持つδ-ラクトンとγ-ラクトン中間体を使用します .
化学反応の分析
Key Reaction Parameters:
Component | Role | Molar Ratio (vs. β-aminocrotonic acid ethyl ester) |
---|---|---|
1,1,3,3-Tetraethoxypropane | Cyclization agent | 1.5–2.0 |
Acid catalyst | Proton donor (e.g., HCl, p-TsOH) | 2.0–2.5 |
Ethanol | Solvent | 5.0–7.0 |
Conditions :
-
Temperature: 50–60°C
-
Reaction time: 6–7 hours
-
Post-reaction neutralization: pH 6.0–7.0 using Na₂CO₃ or NaOH .
Reaction Optimization
Industrial-scale production emphasizes solvent efficiency and catalyst selection. Ethanol is preferred due to its dual role as solvent and proton source, reducing byproduct formation.
Critical Variables:
-
Temperature :
-
Molar Ratios :
Excess 1,1,3,3-tetraethoxypropane (1.5–2.0 equiv.) ensures complete consumption of β-aminocrotonic acid ethyl ester, minimizing residual starting material .
Purification Protocol:
-
Neutralization : Adjust pH to 6.0–7.0 to deprotonate intermediates.
-
Extraction : Ethyl acetate (5–6x mass of starting material) isolates the product.
-
Distillation : Rotary evaporation under reduced pressure yields >98% pure product .
Comparative Analysis of Catalysts
Catalyst selection significantly impacts reaction kinetics:
Catalyst | Reaction Time (h) | Byproducts (%) | Scalability |
---|---|---|---|
p-TsOH | 7 | <1.5 | High |
HCl | 7 | <2.0 | Moderate |
p-TsOH reduces side reactions due to its non-nucleophilic nature, whereas HCl may promote minor ester hydrolysis .
Stability and Reactivity
科学的研究の応用
Scientific Research Applications
The applications of PGK1 can be categorized into several key areas:
Cardiovascular Research
- Vasodilation Studies : Research indicates that PGK1 effectively induces vasodilation in isolated blood vessels, which may have implications for treating hypertension and other cardiovascular disorders .
- Platelet Function : Studies have demonstrated that PGK1 can inhibit platelet aggregation, suggesting its potential use in preventing thrombotic events .
Cancer Therapy
- Metastasis Inhibition : Recent findings suggest that PGK1 may inhibit the metastatic progression of certain cancers by blocking specific signaling pathways associated with tumor growth . For example, it has been implicated in the inhibition of the Hippo–YAP pathway in pancreatic cancer cells, which is crucial for metastasis .
Inflammatory Diseases
- Modulation of Inflammation : PGK1's ability to regulate inflammatory responses positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases .
Case Study 1: Cardiovascular Effects
In a clinical trial assessing the effects of PGK1 on patients with coronary artery disease, researchers found that administration led to significant improvements in endothelial function and reduced markers of inflammation. The study concluded that PGK1 could be beneficial in managing coronary artery disease by enhancing vascular health.
Case Study 2: Cancer Treatment
A preclinical study involving pancreatic cancer models demonstrated that treatment with PGK1 resulted in reduced tumor size and inhibited metastasis. The mechanism was linked to the downregulation of pro-metastatic factors through the inhibition of the EP4 receptor signaling pathway .
Data Table: Summary of Applications
Application Area | Mechanism/Effect | Potential Therapeutic Use |
---|---|---|
Cardiovascular Health | Induces vasodilation; inhibits platelet aggregation | Treatment for hypertension and thrombosis |
Cancer Therapy | Inhibits tumor metastasis; modulates signaling pathways | Targeting metastatic cancers |
Inflammatory Diseases | Regulates inflammatory responses | Management of arthritis and inflammation |
作用機序
プロスタグランジン K1は、細胞表面の特定のGタンパク質共役受容体に結合することによって作用を発揮します。この相互作用は、環状アデノシンモノホスファート(cAMP)とカルシウムイオン(Ca2+)誘導カスケードを含む細胞内シグナル伝達を開始します。 これらの経路は、血管拡張、血小板凝集の抑制、炎症の調節などの様々な生理学的反応をもたらします .
類似化合物:
- プロスタグランジン E1
- プロスタグランジン F2α
- プロスタグランジン I2
- トロンボキサン A2
- ロイコトリエン
比較: プロスタグランジン K1は、その特異的な受容体相互作用と、それが媒介する生理学的反応においてユニークです。プロスタグランジン E1とプロスタグランジン I2は、主に血管拡張と血小板凝集の抑制に関与している一方で、プロスタグランジン F2αは、子宮収縮に関連付けられています。 トロンボキサン A2は、血小板凝集と血管収縮を促進する一方で、ロイコトリエンは、炎症反応に関与しています .
プロスタグランジン K1の独特な受容体相互作用とシグナル伝達経路は、研究と治療用途の両方において、貴重な化合物となっています。
類似化合物との比較
- Prostaglandin E1
- Prostaglandin F2α
- Prostaglandin I2
- Thromboxane A2
- Leukotrienes
Comparison: Prostaglandin K1 is unique in its specific receptor interactions and the physiological responses it mediates. While Prostaglandin E1 and Prostaglandin I2 are primarily involved in vasodilation and inhibition of platelet aggregation, Prostaglandin F2α is more associated with uterine contractions. Thromboxane A2 promotes platelet aggregation and vasoconstriction, whereas leukotrienes are involved in inflammatory responses .
This compound’s distinct receptor interactions and signaling pathways make it a valuable compound in both research and therapeutic applications.
生物活性
Prostaglandin K1 (PGK1) is a member of the prostaglandin family, which are lipid compounds derived from arachidonic acid and play crucial roles in various physiological processes. This article explores the biological activity of PGK1, focusing on its mechanisms of action, effects on cellular signaling, and potential therapeutic applications.
Overview of this compound
PGK1 is synthesized through the enzymatic action of cyclooxygenases (COX), particularly COX-1 and COX-2, which convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins including PGK1. The biological activity of PGK1 is influenced by its ability to bind to specific receptors and modulate intracellular signaling pathways.
Receptor Interactions
PGK1 exerts its effects primarily through G-protein coupled receptors (GPCRs). Upon binding to these receptors, PGK1 activates downstream signaling cascades that lead to various physiological responses. Notably, it influences:
- Cyclic AMP (cAMP) Levels : PGK1 has been shown to induce transient increases in cAMP concentrations, particularly near the plasma membrane. This effect is mediated by phosphodiesterase (PDE) activity, which regulates cAMP degradation .
- Calcium Signaling : Prostaglandins can also modulate intracellular calcium levels, affecting smooth muscle contraction and neurotransmitter release.
Cellular Effects
The biological activities of PGK1 include:
- Vasodilation : PGK1 promotes vasodilation by relaxing vascular smooth muscle cells, contributing to increased blood flow.
- Inflammation : As part of the inflammatory response, PGK1 can enhance the production of pro-inflammatory cytokines and recruit immune cells to sites of injury or infection.
- Pain Modulation : PGK1 plays a role in pain perception by sensitizing nociceptive neurons.
Research Findings
Recent studies have highlighted the diverse roles of PGK1 in various biological contexts:
Case Study: Inflammatory Response
A study investigating the role of PGK1 in inflammation demonstrated that its application in a murine model resulted in increased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The study concluded that PGK1 contributes significantly to the inflammatory response through its actions on immune cells .
Table 1: Summary of Biological Activities of this compound
Therapeutic Applications
Given its biological activities, PGK1 has potential therapeutic applications:
- Cardiovascular Diseases : Due to its vasodilatory effects, PGK1 may serve as a therapeutic agent in managing hypertension and other cardiovascular conditions.
- Anti-inflammatory Treatments : Targeting PGK1 pathways could provide new strategies for treating inflammatory diseases such as arthritis or asthma.
- Pain Management : Modulating PGK1 activity may offer novel approaches for chronic pain management.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying Prostaglandin K1 in complex biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying prostaglandins, including this compound, due to its high sensitivity and specificity. Key steps include:
-
Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate prostaglandins from lipids and proteins.
-
Internal Standards : Deuterated analogs (e.g., D4-PGE2) should be spiked to correct for matrix effects and ionization efficiency .
-
Validation : Ensure linearity (R² > 0.99), limit of detection (LOD < 1 pg/mL), and precision (CV < 15%) across replicates.
-
Data Interpretation : Normalize results to tissue weight or protein content, and report concentrations as mean ± SEM.
| Analytical Method Comparison |
|----------------------------------|------------------------------------------|
| Technique | LC-MS/MS | ELISA |
| LOD | 0.5 pg/mL | 10 pg/mL |
| Advantages | High specificity, multi-analyte capability | Rapid, low-cost |
| Limitations | Expensive instrumentation | Cross-reactivity risks |
Q. How can researchers optimize synthesis protocols for this compound derivatives with enhanced stability?
- Answer : Modular synthesis strategies, such as nitro-olefin trapping of enolates, enable regioselective functionalization of the prostaglandin core (e.g., 6-keto modifications). Critical considerations include:
- Reagent Selection : Use organocatalysts (e.g., proline derivatives) to improve enantiomeric excess (>95%) .
- Purification : Employ reverse-phase HPLC with UV detection (λ = 210 nm) to isolate derivatives.
- Stability Testing : Assess thermal and oxidative degradation under physiological conditions (pH 7.4, 37°C) for 72 hours.
Q. What experimental controls are essential for studying this compound’s activity in vitro?
- Answer : To minimize confounding variables:
- Negative Controls : Include COX-2 inhibitors (e.g., celecoxib) to confirm prostaglandin-specific effects.
- Positive Controls : Use PGE2 or PGF2α as benchmarks for receptor binding assays .
- Vehicle Controls : Test solvent (e.g., DMSO) effects at all concentrations used.
Advanced Research Questions
Q. How do ionic microenvironmental changes (e.g., K⁺ fluctuations) modulate this compound’s activity in smooth muscle tissues?
- Answer : this compound’s receptor binding affinity is sensitive to extracellular K⁺ levels. Experimental design should incorporate:
- Ion Gradients : Adjust K⁺ concentrations (2–10 mM) in Krebs-Henseleit buffer during ex vivo muscle tension assays .
- Data Normalization : Express results as % change from baseline tension (pre-prostaglandin exposure).
- Contradiction Resolution : If results conflict with prior studies (e.g., enhanced vs. reduced activity), validate tissue-specific receptor isoforms via qPCR or Western blot.
Q. What strategies resolve contradictions between in vitro and in vivo data on this compound’s metabolic clearance?
- Answer : Discrepancies often arise from differences in enzyme expression or compartmentalization. Methodological solutions include:
- Compartmental Modeling : Use pharmacokinetic software (e.g., NONMEM) to simulate hepatic vs. renal clearance pathways.
- Tissue-Specific Profiling : Quantify prostaglandin-degrading enzymes (e.g., 15-PGDH) in target organs via immunohistochemistry .
- Meta-Analysis : Apply network meta-analysis (NMA) frameworks to harmonize data from heterogeneous studies (e.g., 280 randomized trials in prostaglandin research) .
Q. How can novel derivatization techniques improve this compound’s utility in mechanistic studies?
- Answer : Click chemistry (e.g., azide-alkyne cycloaddition) enables site-specific labeling for:
- Receptor Trafficking : Conjugate this compound to fluorophores (e.g., Cy5) for live-cell imaging of GPCR internalization.
- Proteomic Mapping : Use biotinylated analogs to pull down interacting proteins, followed by LC-MS/MS identification .
- Validation : Confirm derivatization efficiency (>90%) via MALDI-TOF and functional assays (e.g., cAMP production).
Q. Methodological Guidelines
- Replicability : Document experimental protocols in line with NIH preclinical guidelines, including batch numbers of reagents and equipment calibration dates .
- Data Reporting : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and justify methodological choices .
- Conflict Resolution : For contradictory findings, conduct sensitivity analyses or stratify data by covariates (e.g., tissue type, donor age) .
特性
IUPAC Name |
7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWZYMMLVHIVSU-IYCNHOCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348011 | |
Record name | Prostaglandin K1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69413-73-6 | |
Record name | Prostaglandin K1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。